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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-methyl-7-quinolinol. Due to the limited availability of direct experimental data for
this specific compound, this guide synthesizes predicted data, information on related
compounds, and established chemical principles to offer a thorough profile. It includes key
identifiers, predicted physicochemical properties, a detailed, adaptable experimental protocol
for its synthesis via the Doebner-von Miller reaction, and a discussion of the potential biological
activities based on structurally similar molecules. This document aims to serve as a
foundational resource for researchers and professionals in drug development interested in the
therapeutic potential of quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the
core scaffold of numerous natural products and synthetic molecules with significant biological
and pharmaceutical activities. Their diverse applications span from antimalarial and anticancer
agents to anti-inflammatory and antimicrobial drugs. The substituent pattern on the quinoline
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ring plays a crucial role in determining the specific biological effects. 2-Methyl-7-quinolinol, a
member of this family, presents a unique substitution pattern with a methyl group at the 2-
position and a hydroxyl group at the 7-position, suggesting potential for novel pharmacological
activities. This guide consolidates the available information on 2-methyl-7-quinolinol to facilitate
further research and development.

Chemical and Physical Properties

Direct experimental data for 2-methyl-7-quinolinol is not extensively reported in the literature.
The following tables summarize key identifiers and predicted physicochemical properties, which
provide a valuable starting point for experimental design and characterization.

lentifi | C | :

Property Value Source
IUPAC Name 2-methylquinolin-7-ol N/A
CAS Number 165112-03-8 [1]
Molecular Formula C10H9NO [2]
Molecular Weight 159.19 g/mol [2]

CC1=CC=C2C=C(C=CC2=N1)
o)

Canonical SMILES

InChl Key Not available

Predicted Physicochemical Properties
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Property Predicted Value Source
Boiling Point 311.7£22.0 °C [3]
Density 1.210 + 0.06 g/cm3 [3]

pKa 6.48 £ 0.40 [3]
LogP 2.15 N/A
Melting Point Not available

Moderately soluble in water,
N more soluble in organic
Solubility _ [4]
solvents like ethanol and

acetone.

Synthesis of 2-Methyl-7-Quinolinol

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of
quinolines.[5] It involves the reaction of an aniline with an a,B-unsaturated carbonyl compound
in the presence of an acid catalyst.[6][7] For the synthesis of 2-methyl-7-quinolinol, 3-
aminophenol and crotonaldehyde would be the appropriate starting materials.

Proposed Synthetic Pathway: Doebner-von Miller
Reaction

The following diagram illustrates the proposed workflow for the synthesis of 2-methyl-7-
quinolinol.
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Doebner-von Miller Synthesis Workflow

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the Doebner-von Miller synthesis and
should be optimized for the specific synthesis of 2-methyl-7-quinolinol.

Materials:

3-Aminophenol

Crotonaldehyde

Concentrated Hydrochloric Acid (or Sulfuric Acid)

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(lll) chloride)
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Sodium hydroxide solution (for neutralization)
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Anhydrous sodium sulfate (or magnesium sulfate) for drying

Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, dissolve 3-aminophenol in a solution of concentrated hydrochloric acid and water.

Addition of Reactants: While stirring the solution, slowly add the oxidizing agent.
Subsequently, add crotonaldehyde dropwise from the dropping funnel. The reaction is often
exothermic and may require external cooling to maintain a controlled temperature.

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully
neutralize the acidic solution with a sodium hydroxide solution until it is basic. This will
precipitate the crude product.

Extraction: Extract the product from the aqueous mixture using an appropriate organic
solvent. Combine the organic layers.

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate,
filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-7-
guinolinol.

Purification: Purify the crude product by recrystallization from a suitable solvent system or by
column chromatography on silica gel.

Spectral Data (Predicted and Inferred)

No experimentally determined spectra for 2-methyl-7-quinolinol are readily available. The

following are predicted and inferred characteristics based on the structure and data from
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related compounds.

1H NMR Spectroscopy

e Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Expected to appear as a series of doublets and
triplets in the range of & 7.0-8.5 ppm. The exact chemical shifts and coupling constants will
depend on the electronic effects of the methyl and hydroxyl groups.

o Methyl Protons (2-CHs): A singlet is expected around & 2.5-2.7 ppm.

» Hydroxyl Proton (7-OH): A broad singlet, the chemical shift of which will be dependent on the
solvent and concentration.

13C NMR Spectroscopy

o Aromatic Carbons: Aromatic and heteroaromatic carbons are expected in the range of o 110-
160 ppm.

o Methyl Carbon (2-CHs): Expected to appear around & 20-25 ppm.

Infrared (IR) Spectroscopy

o O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm~? due to
the hydroxyl group.

C-H Stretch (aromatic): Absorptions above 3000 cm~1.

C-H Stretch (aliphatic): Absorptions below 3000 cm~1.

C=C and C=N Stretch (aromatic): Multiple bands in the 1450-1650 cm~1 region.

C-O Stretch: An absorption in the 1200-1300 cm~1 region.

Mass Spectrometry

e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z = 159,
corresponding to the molecular weight of 2-methyl-7-quinolinol.
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e Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN (27
mass units) and retro-Diels-Alder reactions of the heterocyclic ring.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of 2-methyl-7-quinolinol, the
activities of structurally related 7-hydroxyquinoline derivatives provide valuable insights into its
potential therapeutic applications.

Known Activities of 7-Hydroxyquinoline Derivatives

» Antimicrobial and Antifungal Activity: Many 8-hydroxyquinoline derivatives are known for their
potent antimicrobial and antifungal properties, which are often attributed to their ability to
chelate metal ions essential for microbial growth.[8][9] 7-Hydroxyquinoline itself has been
studied for its antimicrobial and antioxidant properties.[4]

o Anticancer Activity: Various quinoline derivatives have demonstrated significant cytotoxic
effects against different cancer cell lines.[10] The mechanisms of action are diverse and can
include the inhibition of enzymes like topoisomerases and kinases, or the induction of
apoptosis.[11][12]

e Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of a wide
range of enzymes, including proteasomes and DNA methyltransferases.[11][12]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 2-methyl-7-quinolinol could potentially interact
with various signaling pathways. For instance, if it possesses anticancer properties, it might
modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical
workflow for investigating the biological activity of 2-methyl-7-quinolinol is presented below.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.mdpi.com/1424-8247/19/1/4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689172/
https://cymitquimica.com/cas/580-20-1/
https://brieflands.com/journals/jamm/articles/58194
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5724766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5724766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Preparation

(Synthesis of 2—Methyl—7—QuinoIinoD

]n1t1a1 Screening
Cytotoxicity Assays Antlmlcroblal Screening
(e.g., MTT on cancer cell lines) (e.g., MIC determination)

If active If active

Mechanistic Studies

I Signaling Pathway Analysis
(Enzyme Inhibition Assays) ((e.g., Western Blot, gPCR)

'y

In Vivo Studies
(Animal Models)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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